1-(3-Acetylphenyl)-2-thiourea

Antibacterial Gram-positive Gram-negative

Generic thiourea analogs introduce uncontrolled variables that compromise assay reproducibility. 1-(3-Acetylphenyl)-2-thiourea (CAS 86801-04-9) resolves this with a defined meta-acetyl substitution pattern that dictates selective antibacterial activity. • Selective against S. aureus and E. coli at 50 µg/mL; inactive against B. subtilis and Klebsiella, enabling differential susceptibility assays. • Consistent physicochemical profile: mp 165-167°C, XLogP3 1.1, MW 194.25 g/mol. • Serves as a reliable reference for SAR campaigns and a versatile S,N-donor ligand for metal complexation. Supplied at ≥95% purity with full quality documentation. Standard global shipping; HazMat (UN 2811, Class 6.1, PG III) fees may apply.

Molecular Formula C9H10N2OS
Molecular Weight 194.26 g/mol
CAS No. 86801-04-9
Cat. No. B1349329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Acetylphenyl)-2-thiourea
CAS86801-04-9
Molecular FormulaC9H10N2OS
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=S)N
InChIInChI=1S/C9H10N2OS/c1-6(12)7-3-2-4-8(5-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
InChIKeyNTHCFGIAOBBZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Acetylphenyl)-2-thiourea: Antibacterial Selectivity


1-(3-Acetylphenyl)-2-thiourea (CAS 86801-04-9), also known as (3-acetylphenyl)thiourea, is an organosulfur compound belonging to the class of thiourea derivatives. It possesses a molecular formula of C9H10N2OS and a molecular weight of 194.25 g/mol [1]. This compound is characterized by a thiourea moiety linked to a phenyl ring bearing an acetyl substituent at the meta (3-) position. Commercially available at purities typically ≥95% , it serves as a versatile building block in organic synthesis and coordination chemistry [2], and has demonstrated targeted antibacterial activity .

Synthesis building block for thiourea derivatives
Reported antibacterial screening utility
Coordination chemistry ligand with S/N donors

1-(3-Acetylphenyl)-2-thiourea: Generic Substitution Risks


Substituting 1-(3-Acetylphenyl)-2-thiourea with a generic or closely related thiourea analog (e.g., the para-substituted isomer or unsubstituted phenylthiourea) is scientifically unsound due to the profound influence of the acetyl group's position on both physicochemical properties and biological activity. The meta-substitution pattern on the phenyl ring directly dictates the compound's interaction with biological targets, as evidenced by its selective antibacterial profile . Furthermore, its distinct melting point (165-167°C) and predicted LogP (2.318) [1] differ from its para isomer (melting point ~215°C) , impacting handling, formulation, and experimental reproducibility. Using an unvalidated analog introduces uncontrolled variables that can compromise assay integrity and lead to irreproducible results.

Target: 3-Acetylphenyl thiourea (meta)
Generic substitute (e.g., para isomer)
Meta-acetyl substitution directs selective antibacterial activity
Para-isomer may exhibit altered or absent antibacterial profile
Lower melting point impacts solid-state handling and identity confirmation
Higher melting point may require adjusted processing or storage
Higher predicted lipophilicity influences assay partitioning
Lower lipophilicity can shift solubility and permeability outcomes

1-(3-Acetylphenyl)-2-thiourea: Quantitative Evidence Guide


Selective Antibacterial Activity

1-(3-Acetylphenyl)-2-thiourea demonstrates a defined and selective antibacterial profile. It effectively inhibits the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at a concentration of 0.05 mg/mL (50 µg/mL). In contrast, the compound does not exhibit any activity against Bacillus subtilis or Klebsiella spp. under the same conditions, highlighting its specific spectrum of action . This selectivity differentiates it from broad-spectrum thiourea derivatives that may lack this targeted efficacy profile.

Selective Antibacterial Activity
Head-to-head
Active: S. aureus & E. coli (50 µg/mL)
Inactive: B. subtilis & Klebsiella spp.
Active Inactive
Supports strain-selective screening assay design
Class-level activity; validate in target assay
Antibacterial Gram-positive Gram-negative

Physicochemical Differentiation of Positional Isomers

The position of the acetyl group on the phenyl ring is a key differentiator for 1-(3-Acetylphenyl)-2-thiourea. The meta-substituted isomer (CAS 86801-04-9) exhibits a melting point of 165-167°C . Its para-substituted analog, 1-(4-Acetylphenyl)-2-thiourea (CAS 71680-92-7), has a significantly higher melting point of approximately 215°C . This substantial difference (~50°C) is a direct consequence of altered intermolecular forces due to the substitution pattern. It impacts the compound's physical form, solubility, and handling requirements during experimental workflows, making the meta isomer distinct for procurement.

Melting Point Differentiation
Head-to-head
Meta isomer: 165–167 °C
Para isomer: ~215 °C (Δ ≈ 48–50 °C)
Verifies isomer identity and guides solid-state handling
Reported experimental values; confirm lot CoA
Physicochemical Properties Structural Isomers Solid-State Chemistry

Lipophilicity Variation of Meta and Para Isomers

The predicted lipophilicity, expressed as XLogP3, provides a key differentiator for 1-(3-Acetylphenyl)-2-thiourea. The meta-substituted compound has a computed XLogP3 value of 1.1 [1]. In contrast, its para-substituted isomer, 1-(4-Acetylphenyl)-2-thiourea (CAS 71680-92-7), is predicted to have an XLogP3 value of 0.9 [2]. While seemingly small, this 0.2 difference in LogP can translate to meaningful changes in compound partitioning, solubility, and passive membrane permeability, which are critical considerations in biological assays and medicinal chemistry optimization [3].

Lipophilicity (XLogP3)
Head-to-head
Meta isomer: XLogP3 = 1.1
Para isomer: XLogP3 = 0.9 (Δ = 0.2)
Δ 0.2 more lipophilic
Informs partition behavior selection in cell-based assays
Computed value; may differ from experimental logP
Lipophilicity ADME Structure-Property Relationship

1-(3-Acetylphenyl)-2-thiourea: Research and Industrial Applications


Targeted Antibacterial Probe Development

Leverage the compound's selective antibacterial profile (active against S. aureus and E. coli at 50 µg/mL, inactive against B. subtilis and Klebsiella) to develop a targeted probe for studying specific bacterial pathways or for use in differential susceptibility assays. This selectivity avoids the confounding effects of broad-spectrum agents, enabling more precise mechanistic investigations.

Structure-Activity Relationship (SAR) Studies

Utilize 1-(3-Acetylphenyl)-2-thiourea as a key reference compound in SAR campaigns exploring the impact of substitution patterns on the phenyl ring. Its defined antibacterial activity and distinct physicochemical properties (e.g., melting point of 165-167°C and XLogP3 of 1.1) [1] provide a robust baseline for comparison with newly synthesized meta-, para-, or ortho-substituted analogs.

Coordination Chemistry and Ligand Design

Employ the compound as a versatile ligand for metal complexation. The thiourea moiety offers both sulfur and nitrogen donor atoms, and the meta-acetyl group can influence the geometry and stability of the resulting metal complexes [2]. This is particularly relevant for catalysis research or the development of novel metal-based therapeutics.

Application
Selection Property
Validation Focus
Antibacterial probe pathway studies
Strain-selective activity profile (active vs. inactive strains)
Differential susceptibility assay design
SAR reference compound
Defined meta-substitution pattern and physicochemical baseline
Isomer-dependent bioactivity and property comparison
Coordination chemistry ligand
Thiourea S/N donors with meta-acetyl directing group
Metal complex geometry and catalytic activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
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